

Technical Guide: Selectivity & Bioactivity Profile of 2-Chloro-3,5-dimethoxybenzyl alcohol

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Compound of Interest

Compound Name: *2-Chloro-3,5-dimethoxybenzyl alcohol*

Cat. No.: *B8628969*

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Executive Summary & Chemical Identity

2-Chloro-3,5-dimethoxybenzyl alcohol is a polyketide-derived benzene derivative. Unlike standard synthetic reagents, this molecule is primarily researched for its unique polypharmacological profile, exhibiting simultaneous antifungal, nematicidal, and acetylcholinesterase (AChE) inhibitory activities.

Key Distinction: Its primary value lies in its "Safe Cross-Reactivity"—the ability to inhibit specific pathogenic targets (fungi, nematodes) and enzymes (AChE) while maintaining low cytotoxicity against mammalian cells. This contrasts with many synthetic AChE inhibitors (e.g., Tacrine) which suffer from significant hepatotoxicity.

Chemical Attribute	Specification
IUPAC Name	(2-Chloro-3,5-dimethoxyphenyl)methanol
Source Organism	Cladosporium cladosporioides (Strain JG-12)
Molecular Class	Chlorinated Benzene Derivative / Polyketide Metabolite
Primary Targets	Candida albicans, Panagrellus redivivus, Acetylcholinesterase (AChE)
Cross-Reactivity Status	High Selectivity: Active against pathogens/enzymes; Non-cytotoxic to mammalian lines.[1]

Cross-Reactivity & Selectivity Analysis

In drug development, "cross-reactivity" often carries a negative connotation (off-target side effects). However, for **2-Chloro-3,5-dimethoxybenzyl alcohol**, the cross-reactivity is functional, spanning distinct biological kingdoms (Fungi, Nematoda, Animalia enzymes) without compromising cellular safety.

Comparative Performance Matrix

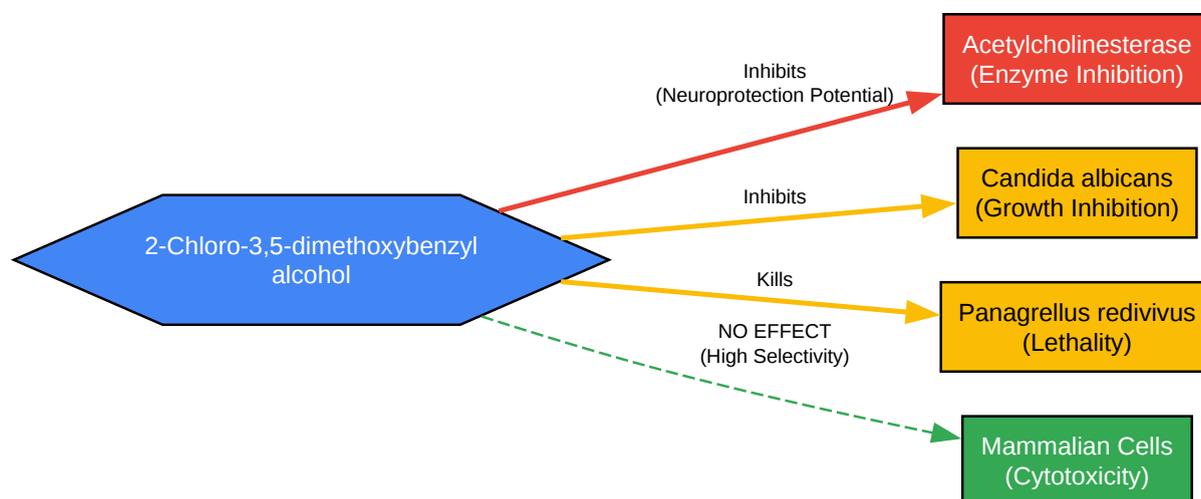
The table below compares the selectivity of **2-Chloro-3,5-dimethoxybenzyl alcohol** against standard "Gold Standard" alternatives.

Feature	2-Chloro-3,5-dimethoxybenzyl alcohol	Tacrine (AChE Inhibitor)	Fluconazole (Antifungal)	Levamisole (Nematicide)
AChE Inhibition	Moderate (Reversible inhibition)	High (Potent, but hepatotoxic)	None	None
Antifungal Activity	Significant (C. albicans)	None	High (Specific to ergosterol synthesis)	None
Nematicidal Activity	Significant (P. redivivus)	Low/None	None	High (Nicotinic receptor agonist)
Cytotoxicity (Mammalian)	Negligible / Non-Toxic	High (Hepatotoxicity risk)	Low	Moderate (Immune modulation side effects)
Mechanism	Multi-target modulation	Specific Enzyme Blockade	Specific Enzyme Blockade	Specific Receptor Agonist

Mechanism of Action & Specificity

The molecule's structure—a benzyl alcohol core with specific chlorination and methoxylation—provides a scaffold that fits the active site of AChE while likely disrupting fungal membrane integrity or metabolic pathways.

- **The "Chlorine" Effect:** The 2-chloro substituent often enhances lipophilicity and metabolic stability compared to non-chlorinated analogs (e.g., 3,5-dimethoxybenzyl alcohol), potentially improving bioavailability and target residence time.
- **Selectivity Window:** Research indicates that while it inhibits AChE, it does not induce cell death in human cancer cell lines, suggesting it does not "cross-react" with essential mammalian cell survival machinery (e.g., mitochondrial function or DNA replication).



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Figure 1: Selectivity profile of **2-Chloro-3,5-dimethoxybenzyl alcohol**, highlighting its multi-target efficacy with a safety "break" at mammalian cytotoxicity.[1][3][4][5]

Experimental Protocols

To validate the cross-reactivity and bioactivity of this compound, the following standardized protocols are recommended. These ensure that observed effects are due to the molecule itself and not assay interference.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol quantifies the "cross-reactivity" of the molecule with the AChE enzyme.

- Reagents:
 - Phosphate Buffer (0.1 M, pH 8.0).
 - DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
 - ATCI (Acetylthiocholine iodide) substrate.
 - Enzyme: Electric eel AChE (Sigma-Aldrich type).

- Test Compound: **2-Chloro-3,5-dimethoxybenzyl alcohol** (dissolved in DMSO).
- Procedure:
 - Mix: In a 96-well plate, add 140 μL Buffer, 20 μL Enzyme solution, and 20 μL Test Compound (various concentrations).
 - Incubate: 15 minutes at 25°C.
 - Start Reaction: Add 10 μL DTNB and 10 μL ATCl.
 - Measure: Monitor absorbance at 412 nm for 20 minutes (kinetic mode).
- Calculation: Determine the reaction rate () compared to the solvent control (). Calculate % Inhibition:
- Validation: Use Tacrine as a positive control. A valid assay must show Tacrine in the nanomolar range.

Antifungal Susceptibility Testing (Microdilution)

To verify specificity against *C. albicans*.

- Standard: Follow CLSI M27-A3 guidelines.
- Inoculum: Adjust *C. albicans* suspension to to cells/mL in RPMI 1640 medium.
- Treatment: Add test compound (serial dilutions from 128 to 0.25 $\mu\text{g/mL}$).
- Incubation: 35°C for 24–48 hours.

- Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing significant reduction in turbidity (compared to growth control).
- Control: Fluconazole must be included as a positive control.

Synthesis & Isolation Context

Researchers wishing to study this compound typically isolate it from the source organism, as commercial synthetic availability is limited compared to the non-chlorinated analogs.

- Source: *Cladosporium cladosporioides* (endophytic in mangroves or marine environments).^{[1][2][3][5][6]}

- Extraction: Fermentation broth

Ethyl Acetate extraction

Silica Gel Column Chromatography

HPLC purification.

- Identification: Confirmed via ¹H-NMR and ¹³C-NMR (Look for characteristic methoxy signals at

3.8-3.9 and aromatic protons with specific splitting patterns due to the 2-Cl, 3,5-OMe substitution).

Disambiguation Note

Do not confuse **2-Chloro-3,5-dimethoxybenzyl alcohol** with:

- 2-Chlorotrityl alcohol: A common acid-labile resin linker for peptide synthesis.
- 3,5-Dimethoxybenzyl alcohol: A standard linker precursor.
- 2-Chloro-3,4-dimethoxybenzyl alcohol: An isomeric tool compound.
- Compound 203 (Steroid): Some literature refers to a sterol from *Aspergillus* as "Compound 203"; always verify the chemical structure (Benzene derivative vs. Steroid).

References

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